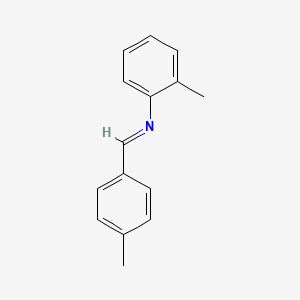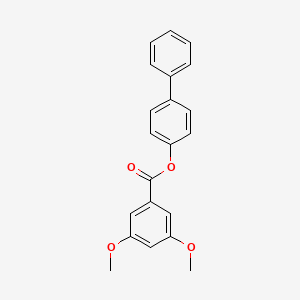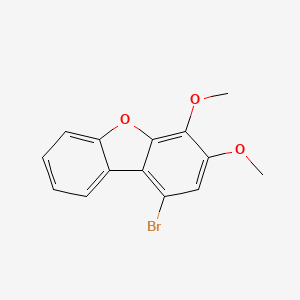
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺是一种有机化合物,其结构中含有氰基、呋喃环和丙烯酰胺基团。
准备方法
合成路线和反应条件
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺的合成通常涉及在特定条件下,将2-呋喃基甲胺与2-氰基-3-(2-呋喃基)丙烯酸反应。该反应通常在合适的溶剂和催化剂存在下进行,以促进目标产物的生成。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该工艺可能包括纯化和结晶等步骤,以获得可用的最终产品。
化学反应分析
反应类型
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的产物,具体取决于所用氧化剂。
还原: 还原反应可以将氰基转化为胺基。
取代: 呋喃环可以参与亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在适当条件下,可以使用卤素(例如氯、溴)或亲核试剂(例如胺、硫醇)等试剂。
主要生成产物
这些反应生成的主要产物取决于所用试剂和条件。例如,氧化可能会生成羧酸,而还原可能会生成伯胺。
科学研究应用
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建模块。
生物学: 该化合物的衍生物已显示出对多种微生物具有抗菌活性.
工业: 用于生产特种化学品和材料。
5. 作用机理
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺的作用机理涉及它与特定分子靶标的相互作用。 氰基和呋喃环可以参与各种生化途径,可能通过干扰微生物的代谢过程来抑制其生长 .
作用机制
The mechanism of action of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves its interaction with specific molecular targets. The cyano group and furan rings can participate in various biochemical pathways, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes .
相似化合物的比较
类似化合物
2-氰基-3-(2-呋喃基)丙烯酸: 结构类似,但缺少N-(2-呋喃基甲基)基团。
2-氰基-3-(5-碘-2-呋喃基)丙烯酸: 在呋喃环上含有一个碘原子。
2-氰基-3-(2-呋喃基)丙烯酸甲酯: 一种具有类似核心结构的酯类衍生物。
独特性
2-氰基-3-(2-呋喃基)-N-(2-呋喃基甲基)丙烯酰胺因同时具有氰基和丙烯酰胺基团而具有独特性,这些基团赋予了其独特的化学性质和反应活性。这使得它成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1-7H,9H2,(H,15,16)/b10-7- |
InChI 键 |
QKYFQSIHBRLLFU-YFHOEESVSA-N |
手性 SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N |
规范 SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)




![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)







